Merremoside B

Description

Properties

CAS No. |

115655-77-1 |

|---|---|

Molecular Formula |

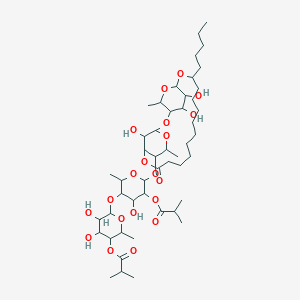

C48H82O20 |

Molecular Weight |

979.2 g/mol |

IUPAC Name |

[4,5-dihydroxy-6-[4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[(24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl)oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate |

InChI |

InChI=1S/C48H82O20/c1-10-11-17-20-29-21-18-15-13-12-14-16-19-22-30(49)63-41-36(55)47(66-38-26(7)58-45(62-29)33(52)32(38)51)60-28(9)40(41)68-48-42(65-44(57)24(4)5)35(54)39(27(8)61-48)67-46-34(53)31(50)37(25(6)59-46)64-43(56)23(2)3/h23-29,31-42,45-48,50-55H,10-22H2,1-9H3 |

InChI Key |

VTTAWLYKUVJDMQ-UHFFFAOYSA-N |

SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)O)OC(=O)C(C)C)C)OC5C(OC(O1)C(C5O)O)C)O |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(C(O4)C)OC(=O)C(C)C)O)O)O)OC(=O)C(C)C)C)OC5C(OC(O1)C(C5O)O)C)O |

Synonyms |

merremoside B merremoside-B |

Origin of Product |

United States |

Isolation and Structural Elucidation of Merremoside B

Botanical Sources and Distribution

Merremoside B has been identified in several plant species within the Convolvulaceae family, also known as the morning glory family. Its presence is significant not only for the chemical profile of the individual plants but also for its broader implications in chemotaxonomy.

The tuber of Merremia mammosa, an Indonesian medicinal plant, is another notable source from which this compound has been isolated. nih.govresearchgate.net In fact, a series of merremosides, including this compound, were first identified from this plant. nih.govresearchgate.net Studies on M. mammosa have led to the isolation and structural elucidation of several new resin-glycosides, designated as merremosides A, B, C, D, E, F, G, H1, and H2. nih.govresearchgate.netnii.ac.jp The tuber of this plant is used in traditional medicine, and its chemical constituents, including the various merremosides, are a subject of ongoing research. biomedpharmajournal.org

Resin glycosides, such as this compound, are considered significant chemotaxonomic markers for the Convolvulaceae family. researchgate.netthieme-connect.comnih.govscielo.br These complex glycolipids are characteristic secondary metabolites that are largely confined to this plant family, making them valuable for taxonomic classification. myspecies.info The distribution of specific resin glycosides, alongside other compounds like tropane (B1204802) alkaloids and calystegines, helps to delineate relationships between different genera and species within the family. nih.govmyspecies.info The unique and complex structures of resin glycosides make them reliable indicators for identifying members of the Convolvulaceae. researchgate.net

Extraction and Purification Methodologies

The isolation of this compound from its plant sources requires a systematic approach involving initial extraction to obtain a crude mixture, followed by sophisticated purification techniques to separate the target compound.

Proper preparation of the plant material is a critical first step for successful extraction. nih.govmdpi.com This typically involves collecting the desired plant parts, such as the whole plant of Ipomoea aquatica or the tubers of Merremia mammosa, which are then washed, dried, and ground into a fine powder to increase the surface area for solvent contact. frontiersin.orgnii.ac.jpresearchgate.net

Common extraction methods employed include:

Maceration : This process involves soaking the powdered plant material in a solvent for an extended period. waocp.orgnih.gov For instance, a hydroalcoholic extract of Ipomoea aquatica is prepared using a 50% v/v ethanol-water mixture. nih.gov

Ultrasonication : To enhance extraction efficiency, the plant material in a solvent can be subjected to ultrasound. The powder of M. mammosa tuber, for example, has been extracted using 96% ethanol (B145695) with the aid of an ultrasonic process. nii.ac.jpbiomedpharmajournal.org

Soxhlet Extraction : This is a continuous extraction method that can also be used, often with solvents like methanol (B129727) or ethanol. researchgate.net

Following the initial extraction, the resulting filtrate is concentrated, often using a rotary evaporator, to yield a viscous crude extract. nii.ac.jp

Table 1: Extraction Methods for this compound and Related Compounds

| Plant Source | Plant Part Used | Extraction Method | Solvent | Reference |

|---|---|---|---|---|

| Ipomoea aquatica | Whole plant | Maceration | 50% v/v Ethanol in water | nih.gov |

| Merremia mammosa | Tuber | Ultrasonication | 96% Ethanol | nii.ac.jpbiomedpharmajournal.org |

| Merremia mammosa | Tuber | Maceration | Not specified | nih.gov |

Chromatography is a fundamental technique for separating and purifying individual components from a complex mixture. drugfuture.comnih.govmicrobenotes.com After obtaining a crude extract, various chromatographic methods are employed sequentially to isolate this compound.

The typical purification workflow includes:

Column Chromatography : The crude extract is often first subjected to column chromatography. The extract is mixed with a solid support like silica (B1680970) gel and packed into a column. waocp.org Solvents of varying polarities are then passed through the column to separate the components into different fractions. waocp.org

Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process and identify fractions containing the desired compound. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) : For final purification, HPLC is often necessary to achieve the high level of purity required for structural elucidation. unam.mxunam.mx

Once isolated, the structure of this compound is confirmed using a combination of spectroscopic methods, including Fourier Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govresearchgate.net

Table 2: Analytical Techniques for Purification and Structural Elucidation

| Technique | Purpose | Reference |

|---|---|---|

| Column Chromatography | Initial fractionation of crude extract | researchgate.net |

| Thin-Layer Chromatography (TLC) | Monitoring separation and identifying fractions | researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Final purification of the compound | unam.mx |

| FTIR, NMR, LC-MS | Structural characterization and confirmation | nih.gov |

Compound List

Chromatographic Separation Techniques

Column Chromatography

Column chromatography is a fundamental technique employed for the separation of this compound from crude plant extracts. waocp.orgnih.gov The process involves packing a glass column with a stationary phase, most commonly silica gel (e.g., silica gel G 60–120 mesh). waocp.orgnih.gov

The crude extract, dissolved in a small amount of solvent, is loaded onto the top of the column. nih.gov A solvent or a mixture of solvents, known as the mobile phase, is then passed through the column. nih.gov The separation is based on the differential adsorption of the components onto the stationary phase. Compounds with lower polarity travel down the column faster with a non-polar mobile phase, while more polar compounds are retained longer. By gradually increasing the polarity of the mobile phase (gradient elution), the various compounds are eluted at different times and can be collected in separate fractions. nih.gov The fractions are then analyzed, often using thin-layer chromatography, to identify those containing the compound of interest.

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that provides better resolution and more accurate quantitative measurements. nih.gov It is primarily used to assess the purity of the fractions obtained from column chromatography and to confirm the presence of the isolated compound. waocp.orgnih.gov

In this technique, a small amount of the isolated sample is applied to an HPTLC plate coated with a high-performance stationary phase (e.g., silica gel 60 F₂₅₄). phcog.com The plate is then placed in a developing chamber with a suitable mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action, and the components of the sample travel at different rates. phcog.com The position of the separated compound is identified by its retention factor (Rf) value. For a compound identified as merremoside, an Rf value of 0.79 has been reported. waocp.orgnih.govresearchgate.net HPTLC is a valuable tool for ensuring the homogeneity of the isolated this compound before proceeding to advanced structural analysis. google.com

Advanced Structural Characterization and Confirmation

Following isolation and purification, a suite of advanced spectroscopic techniques is employed to determine the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in the molecule.

The ¹H NMR spectrum gives information on the chemical environment of protons. researchgate.net For a compound identified as merremoside, specific proton signals have been recorded. nih.govresearchgate.net

Table 1: ¹H NMR Spectral Data for Merremoside

| Proton Assignment | Chemical Shift (δ) in ppm |

|---|---|

| 25-CH₃ | 0.927 |

| 5-CH₃-sugar | 1.426 |

| 11-CH₂ | 2.224 |

| 6-OH | 2.522 & 3.560 |

| 9-H | 2.653 |

| 7-H | 2.675 |

| 5-H-sugar | 3.852 |

| 4-H-sugar | 4.509 |

| 3-H-sugar | 5.999 |

Data sourced from a study on a compound identified as merremoside. nih.govresearchgate.net

The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. researchgate.net

Table 2: ¹³C NMR Spectral Data for Merremoside

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| C-24 | 22.43 & 25.02 |

| C-12 | 30.42 |

| C-23 | 38.87, 39.09, 39.29 & 39.50 |

| C-11 | 39.71 & 39.72 |

| C-7 C=O | 40.13 |

| C-5-sugar | 65.25 |

| C-4-sugar | 78.97 |

| C-1 | 132.74 & 132.95 |

| C-8 C=O | 143.49 |

| C-6 C=O | 153.75 |

Data sourced from a study on a compound identified as merremoside. nih.gov

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structure by establishing correlations between different nuclei. Techniques such as Gradient-selected Heteronuclear Single Quantum Coherence (gHSQCAD) are used to determine direct one-bond correlations between protons and the carbons they are attached to. msu.edu Gradient-selected Heteronuclear Multiple Bond Correlation (gHMBCAD) is used to identify longer-range (2-4 bond) couplings between protons and carbons, which is essential for connecting the different fragments of the molecule. msu.edumolaid.com Other techniques like Total Correlation Spectroscopy (TOCSY) help in identifying coupled proton spin systems within the sugar units and the aglycone. nih.gov These advanced NMR methods provide unambiguous evidence for the sequence of sugar units and their linkage points to the aglycone, as well as the location of acyl groups.

The final step in structural elucidation is determining the absolute stereochemistry of the molecule. Merremosides are resin glycosides, which are composed of a hydroxylated fatty acid (the aglycone) and an oligosaccharide chain. jst.go.jpfrontiersin.org The common aglycone in many merremosides is jalapinolic acid. jst.go.jpresearchgate.net The absolute configuration of the chiral centers in both the aglycone and the sugar units must be determined. For jalapinolic acid, the configuration at the hydroxyl-bearing carbon (C-11) has been established as 'S'. jst.go.jpnih.gov This determination is often achieved through methods like the synthesis of stereoisomers for comparison or the application of Mosher's method, which involves creating diastereomeric esters and analyzing their NMR spectra. jst.go.jpnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a fundamental analytical technique for the structural elucidation of natural products. It measures the mass-to-charge ratio of ions, providing precise information on the molecular weight and elemental composition of a compound. In the study of this compound, a resin glycoside, mass spectrometry is indispensable for confirming its molecular formula and for sequencing the constituent sugar units and fatty acids.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that separates components of a mixture by liquid chromatography and then analyzes them by mass spectrometry. This method is crucial for identifying and quantifying specific compounds like this compound within complex plant extracts. pensoft.net

In the analysis of hydroalcoholic extracts from plants such as Ipomoea aquatica, LC-MS has been used to identify this compound. nih.govwaocp.org The technique provides a molecular weight for the compound, which, in conjunction with other spectroscopic data, leads to its structural prediction. nih.gov For instance, LC-MS spectral data for a compound isolated from Ipomoea aquatica revealed a molecular weight of 979.1527, corresponding to a molecular formula of C₄₈H₈₂O₂₀, which was identified as a merremoside. nih.gov The process involves using a system like a Dionex U3000 UHPLC coupled with a QExactive hybrid quadrupole-orbitrap mass spectrometer, where metabolites are separated on a specialized column before mass analysis. pensoft.net

Electrospray Ionization Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization (ESI) is a soft ionization method ideal for large and thermally fragile molecules like glycosides, as it minimizes fragmentation during the ionization process. sepscience.com Tandem Mass Spectrometry (MS/MS) takes this a step further by selecting a specific ion (a precursor ion) and fragmenting it to generate product ions. nationalmaglab.org This fragmentation pattern provides detailed structural information about the original molecule. nationalmaglab.orgresearchgate.net

For this compound, ESI-MS/MS is used to determine its detailed structure, including the sequence of sugar units. The molecule is ionized, often forming a sodium adduct [M+Na]⁺. High-Resolution ESI-MS (HRESIMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov The fragmentation of the precursor ion in MS/MS experiments then reveals the sequence of the sugar moieties and how they are linked to the aglycone core. nih.gov

Table 1: Mass Spectrometry Data for a Merremoside Compound

| Analytical Technique | Ionization Mode | Observed m/z | Deduced Molecular Formula |

|---|---|---|---|

| LC-MS | ESI | 979.1527 | C₄₈H₈₂O₂₀ |

Data sourced from analysis of a merremoside isolated from Ipomoea aquatica. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy is an analytical technique used to identify the various functional groups present within a molecule. wikipedia.org It works by measuring the absorption of infrared radiation by the sample, as different functional groups absorb radiation at characteristic frequencies. europa.eu

The FTIR spectrum of an isolated merremoside compound provides key information about its chemical structure. The presence of a broad absorption band around 3422 cm⁻¹ indicates hydroxyl (-OH) groups. An absorption peak at approximately 1730 cm⁻¹ is characteristic of an ester carbonyl (C=O) group. Furthermore, a band around 1075 cm⁻¹ suggests C-O stretching vibrations, which are common in the ether and hydroxyl groups of glycosides. nih.gov These spectral features, when combined, support the complex glycosidic structure of this compound.

Table 2: Characteristic FTIR Absorption Bands for a Merremoside Compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3422 | Hydroxyl (-OH) stretching |

| ~1730 | Ester carbonyl (C=O) stretching |

| ~1075 | Carbon-Oxygen (C-O) stretching |

Data sourced from spectral analysis of a merremoside. nih.gov

Purity Assessment and Validation Methods

Ensuring the purity of an isolated compound is a critical step before its structural elucidation and biological testing. npra.gov.my High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of compounds like this compound. africanjournalofbiomedicalresearch.com A pure compound will typically appear as a single, sharp, and symmetrical peak in the HPLC chromatogram. nih.gov The purity is often quantified and required to be high, for example, greater than 98%, for subsequent analytical work. nih.gov

Method validation ensures that the analytical method used for purity assessment is suitable for its intended purpose. npra.gov.my This involves testing several parameters, including specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ), as recommended by guidelines such as those from the International Council for Harmonisation (ICH). africanjournalofbiomedicalresearch.comloesungsfabrik.de For instance, specificity confirms that the analytical signal belongs exclusively to the analyte of interest, without interference from other components like impurities or excipients. loesungsfabrik.de The combination of these rigorous validation procedures confirms the reliability of the purity data and, by extension, the validity of the structural data obtained for this compound.

Synthetic Strategies and Analog Design for Merremoside Glycosides

Challenges in the Total Synthesis of Complex Macrocyclic Glycosides

The total synthesis of macrocyclic glycosides is a complex undertaking fraught with numerous challenges. rsc.orgnih.govnih.gov A primary difficulty lies in the stereoselective construction of multiple glycosidic bonds. nih.gov The nature of the protecting group at the C-2 position of a glycosyl donor is a major factor in determining the stereochemical outcome of the glycosylation. nih.gov Furthermore, the synthesis of the monosaccharide building blocks themselves can be a significant hurdle. nih.gov

Another major challenge is the macrocyclization step, which is often entropically disfavored and can be complicated by the buildup of ring strain. acs.org The successful synthesis of these large rings requires careful planning of the cyclization precursor to ensure an efficient reaction. acs.org The sheer structural complexity, often involving numerous stereocenters, adds another layer of difficulty. For instance, the first total synthesis of the purported structure of Merremoside D, a related resin glycoside, required a linear sequence of 22 steps to install its 21 stereocenters. nih.govacs.org The assembly of such complex polyketide natural products often involves unexpected difficulties and discoveries, pushing the boundaries of current synthetic methodologies. cam.ac.uk

De Novo Asymmetric Synthesis Approaches

To address the challenges of synthesizing complex carbohydrates, de novo asymmetric synthesis has emerged as a powerful strategy. nih.govnih.gov This approach builds complex sugars from simple, achiral starting materials, offering flexibility and control over the stereochemistry of the final product. nih.govacs.org This methodology has been successfully applied to the synthesis of various carbohydrate-based natural products. nih.gov

A cornerstone of the de novo approach is the use of pyranone glycosyl donors. nih.gov These building blocks are typically synthesized from achiral acylfurans through an asymmetric catalytic reaction (like a Noyori reduction) to produce an optically pure furan (B31954) alcohol, followed by an oxidative rearrangement known as the Achmatowicz reaction. nih.govacs.org

A key advantage of using pyranone donors is that the enone functionality serves as an "atom-less protecting group" for the C-2 to C-4 triol portion of the pyranose. nih.gov This strategy enhances the atom economy of the synthesis by avoiding the multiple protection and deprotection steps typically required in carbohydrate chemistry. acs.org The use of Boc-pyranones as palladium-glycosyl donors has proven to be a key element in the successful synthesis of oligosaccharide natural products. nih.gov

The process often begins with the asymmetric synthesis of optically pure furan alcohols, where a catalyst controls the stereochemical outcome. nih.govacs.org This initial stereocenter then directs the stereochemistry of subsequent transformations. In more complex reactions, both the catalyst and the substrate can exert stereochemical control, allowing for the selective formation of one of many possible stereoisomers. nih.gov This level of control is crucial for constructing the highly complex and stereochemically rich structures of macrocyclic glycosides.

Strategic Glycosylation Reactions

The formation of the glycosidic bond is a critical step in the synthesis of any glycoside. For complex molecules like the merremosides, the development of highly stereoselective and efficient glycosylation methods is paramount.

Palladium-catalyzed glycosylation has become a robust and highly stereoselective method for forming glycosidic linkages, particularly in the context of de novo synthesis. acs.orgnih.gov This reaction stereospecifically converts pyranone donors, such as 2-substituted 6-carboxy-2H-pyran-3(6H)-ones, into the corresponding glycosides with complete retention of configuration at the anomeric center. acs.orgnih.gov The reaction proceeds under mild conditions and is compatible with a variety of glycosyl acceptors, including alcohols. nih.govacs.org

This diastereoselective palladium-catalyzed glycosylation, used in conjunction with the Achmatowicz approach, is a powerful combination for the synthesis of complex oligosaccharides. nih.govresearchgate.net The enone functionality of the pyranone donor acts as an anomeric directing group via a Pd-π-allyl intermediate, ensuring high stereocontrol. nih.gov This method has been instrumental in the synthesis of Merremoside D and other complex natural products. nih.gov

Table 1: Key Synthetic Transformations in Merremoside Synthesis

| Transformation | Description | Key Reagents/Catalysts | Significance |

| Achmatowicz Rearrangement | Oxidative rearrangement of furfuryl alcohols to form pyranones. acs.org | Oxidizing agent (e.g., NBS) | Creates the core pyranone structure used as a glycosyl donor. nih.gov |

| Asymmetric Reduction | Enantioselective reduction of acylfurans to chiral furfuryl alcohols. acs.org | Noyori catalyst | Installs the initial stereocenter in the de novo synthesis. acs.org |

| Pd-Catalyzed Glycosylation | Stereospecific formation of a glycosidic bond from a pyranone donor. acs.orgnih.gov | Palladium(0) catalyst | Allows for highly controlled and stereoselective linkage of sugar units. nih.gov |

| One-Pot Relay Glycosylation | Sequential formation of two glycosidic bonds in a single reaction vessel. nih.govacs.org | Triflic anhydride (B1165640) | Increases efficiency and speed in oligosaccharide assembly. nih.govacs.org |

To further streamline the synthesis of complex oligosaccharides, one-pot relay glycosylation strategies have been developed. nih.govacs.org These methods allow for the construction of multiple glycosidic bonds in a single reaction vessel, significantly improving synthetic efficiency. nih.govacs.orgrawdatalibrary.net

One such novel protocol involves the use of a single equivalent of triflic anhydride to catalyze the formation of two glycosidic bonds. nih.govacs.org The method relies on an in situ generated cyclic-thiosulfonium ion that acts as a relay activator, directly activating a newly formed thioglycoside for a subsequent glycosylation reaction. nih.govacs.org This powerful technique accommodates a wide range of substrates to produce both linear and branched oligosaccharides and has been successfully demonstrated in the rapid synthesis of the resin glycoside Merremoside D. nih.govacs.orgnottingham.ac.uk

Macrocyclic Lactone Ring Construction

A pivotal step in the total synthesis of merremoside glycosides is the formation of the 20- or 21-membered macrocyclic lactone ring. This ring is formed by an ester linkage between the C-1 hydroxyl of a rhamnose unit and a terminal carboxyl group of the aglycone, or between a hydroxyl group on the second rhamnose unit (C-2' or C-3') and the aglycone. The success of this step hinges on overcoming the entropic and enthalpic barriers associated with forming large rings.

The formation of large lactone rings, or macrolactonization, is a cornerstone of natural product synthesis. researchgate.net The primary challenge lies in favoring the intramolecular cyclization of the seco-acid (the open-chain precursor) over competing intermolecular oligomerization reactions. This is typically achieved by employing high-dilution conditions and powerful coupling agents that activate the carboxylic acid. snnu.edu.cn

In the context of merremoside synthesis, several established macrolactonization protocols are considered standard approaches. These methods rely on the activation of the carboxylic acid of the seco-acid precursor to facilitate nucleophilic attack by the target hydroxyl group on the sugar moiety. snnu.edu.cn The synthesis of Merremoside D, a closely related family member, provides a direct template for the strategies applicable to Merremoside B. nih.gov The retrosynthetic analysis of Merremoside D envisions the final macrocycle being formed from a linear tetrasaccharide-aglycone chain. nih.gov

Table 1: Common Macrolactonization Methods

| Method | Activating Agent | Key Features |

|---|---|---|

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride | Forms a mixed anhydride, which is highly reactive and promotes cyclization under mild conditions. snnu.edu.cn |

| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA) | Effective for sterically hindered substrates; proceeds via a mixed anhydride. snnu.edu.cn |

| Corey-Nicolaou Macrolactonization | 2,2'-Dipyridyl disulfide and triphenylphosphine | Activates the carboxylic acid via a thioester intermediate, which cyclizes upon heating. snnu.edu.cn |

| Steglich Esterification | Dicyclohexylcarbodiimide (DCC) or other carbodiimides | A widely used method, though sometimes limited by side reactions. snnu.edu.cn |

The choice of method is critical and depends on the specific steric and electronic properties of the seco-acid precursor of the target merremoside.

Before the macrolactonization can occur, the aglycone (jalapinolic acid) must be selectively attached to the correct sugar unit, leaving the terminal carboxylic acid and the target hydroxyl group free for the final ring-closing step. This requires a sophisticated strategy of site-selective acylation, a significant challenge given the multiple hydroxyl groups of similar reactivity present on the carbohydrate core. thieme-connect.de

The synthetic strategy involves a carefully orchestrated sequence of protecting group manipulations. Hydroxyl groups that are not meant to react are masked with protecting groups, while the specific hydroxyl group intended for acylation is left exposed or is selectively deprotected at the appropriate time. In the synthesis of merremoside precursors, this involves differentiating between the hydroxyls on the two rhamnose units to ensure the jalapinolic acid bridges the correct positions, as seen in the natural product. nih.gov This precise control ensures that the subsequent macrolactonization yields the desired constitutional isomer. nih.gov

Design and Synthesis of Synthetic Analogues

A major driver for the total synthesis of complex natural products like this compound is the ability to generate analogs that are inaccessible through modification of the natural product itself. These synthetic analogs are invaluable tools for conducting Structure-Activity Relationship (SAR) studies and exploring novel biological functions. nih.gov

One intriguing avenue of analog design is the synthesis of the unnatural enantiomer of the natural product. The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. It has been proposed that enantiomeric analogues of resin glycosides might retain certain physical properties, such as ion transport across membranes, while losing the ability to interact with specific chiral biological targets like proteins. nih.gov

The glycosidic core of the merremosides is a prime target for modification to explore new biological activities. Altering the structure of the carbohydrate portion can significantly impact the molecule's solubility, conformation, and ability to interact with biological targets. mdpi.com The goal of these modifications is to conduct detailed SAR studies to understand which structural features are essential for activity. nih.gov

Strategies for modifying the glycosidic structure include:

Varying the Sugar Units: Replacing the natural rhamnose or other sugar units with different monosaccharides, including rare or unnatural sugars. nih.gov

Altering Glycosidic Linkages: Changing the connection points between the sugar units (e.g., from a 1→2 linkage to a 1→3 or 1→4 linkage).

Modifying the Aglycone Bridge: Changing the length or functionality of the jalapinolic acid chain that forms the macrocycle.

The de novo synthesis approach is particularly well-suited for creating such diversity, as it allows for the construction of a wide array of modified carbohydrate building blocks that can then be incorporated into the final merremoside structure. nih.gov This enables the creation of a library of analogs for comprehensive biological screening. nih.govmdpi.com

Biological Activity and Mechanistic Investigations of Merremoside B

In Vitro Pharmacological Activity Profiling

Anticancer Activity in Human Cancer Cell Lines

Research into the anticancer properties of Merremoside B and related compounds has focused on its cytotoxic effects against various cancer cell lines, its potential to overcome multidrug resistance, and the underlying mechanisms such as apoptosis induction and cell cycle modulation.

Studies have evaluated the cytotoxic potential of this compound, or closely related compounds identified as "merromoside," against human breast cancer cell lines, notably MCF-7. One investigation reported that a compound identified as merromoside (W04), isolated from the hydroalcoholic extract of Ipomoea aquatica, demonstrated anti-breast cancer properties when tested on MCF-7 cell lines. This compound exhibited an IC50 value of 182.8 µg/mL, indicating a moderate level of cytotoxicity against this specific cancer cell line waocp.org.

Table 1: Cytotoxicity of Merromoside (W04) Against MCF-7 Breast Cancer Cell Line

| Cell Line | Treatment/Compound | IC50 (µg/mL) | Reference |

| MCF-7 | Merromoside (W04) | 182.8 | waocp.org |

MCF-7 cells, derived from a human breast adenocarcinoma, are widely used as an in vitro model for studying estrogen receptor-positive breast cancer biology due to their retention of characteristics similar to mammary epithelium culturecollections.org.uk.

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, where cancer cells develop resistance to a wide range of chemotherapeutic drugs. Merromoside has shown potential in overcoming MDR in breast cancer, particularly in doxorubicin-resistant contexts. This effect is suggested to be linked to the downregulation of reactive oxygen species (ROS) species, which may prevent reverse signaling and angiogenesis researchgate.net. Natural products, including various classes like triterpenoids, are known to reverse MDR by modulating signaling pathways or the expression of relevant proteins and genes, often by inhibiting efflux pumps such as P-glycoprotein (P-gp) researchgate.netfrontiersin.org. While direct studies on this compound's MDR reversal mechanisms are ongoing, its classification as a resin glycoside, a group known for diverse bioactivities, suggests potential in this area frontiersin.orgnih.gov.

While specific studies detailing this compound's direct impact on apoptosis and cell cycle arrest are limited in the provided literature, the general mechanisms by which compounds with similar properties operate offer insight. Reactive oxygen species (ROS), at high concentrations, are known to induce oxidative stress, damage cellular components like DNA, and subsequently activate apoptotic pathways, leading to programmed cell death por-journal.comnih.gov. ROS can promote both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis by influencing key proteins and signaling cascades nih.govmdpi.comnih.gov. Furthermore, ROS can modulate cell cycle progression by interfering with signaling pathways such as PI3K/Akt/NF-κB, leading to cell cycle arrest jcancer.orgnih.gov. High levels of ROS can also inhibit the formation of critical cell cycle regulatory complexes like CDK1/cyclin B, thereby arresting cells in specific phases of the cell cycle jcancer.org. Resin glycosides, in general, are considered part of the natural arsenal (B13267) that can kill target cells by permeabilizing membranes and disrupting cellular homeostasis researchgate.net.

Reactive oxygen species (ROS) play a complex, dual role in cancer biology. At low to moderate concentrations, ROS act as signaling molecules that can promote cancer cell proliferation, survival, angiogenesis, invasion, and drug resistance por-journal.comnih.govjcancer.orgnih.govmdpi.com. Conversely, excessively high levels of ROS can overwhelm cellular antioxidant defenses, leading to oxidative stress, DNA damage, and ultimately, cell death through apoptosis por-journal.comnih.gov. Merromoside has been indicated to exert its potential MDR-overcoming effects, in part, through the downregulation of ROS species researchgate.net. This suggests that this compound might modulate the delicate balance of ROS within cancer cells, potentially shifting it towards a pro-apoptotic state rather than a pro-survival signaling state.

Ionophoretic Activity and Membrane Transport Modulation

A significant characteristic attributed to resin glycosides, including the merremoside family, is their ionophoretic activity. This refers to their ability to act as membrane transporters, facilitating the movement of ions across cellular membranes frontiersin.orgnih.gov. The amphiphilic nature of these compounds is believed to be the basis for this activity nih.govresearchgate.net. Studies have shown that resin glycosides can increase the permeability of model membranes and human erythrocytes to both cations (such as Na+ and K+) and anions (like Cl-) in a dose-dependent manner researchgate.net. This pore-forming capability can lead to an imbalance in cellular homeostasis, contributing to cell death researchgate.net. Consequently, resin glycosides are considered active components in the defense mechanisms of plants like Merremia mammosa, enabling them to target and eliminate cells by permeabilizing their membranes researchgate.net.

Exploration of Diverse In Vitro Bioactivities

Investigations into the in vitro bioactivities of this compound have primarily centered on its cytotoxic potential against various cancer cell lines. Studies have evaluated the compound's ability to inhibit the proliferation of cancer cells, providing quantitative measures of its efficacy.

One notable finding relates to the cytotoxicity of merromoside (likely referring to this compound) isolated from the hydroalcoholic extract of Ipomoea aquatica Forsskal. This compound demonstrated inhibitory action against the MCF-7 human breast adenocarcinoma cell line. Using the MTT assay, merromoside exhibited a half-maximal inhibitory concentration (IC50) of 182.8 µg/ml. For comparison, the crude extract from which it was isolated showed an IC50 of 220.9 µg/ml against the same cell line researchgate.netnih.gov. While other cell lines such as Vero (normal African green monkey kidney), HEP-2 (human larynx epithelial carcinoma), and A-549 (human small cell lung carcinoma) were mentioned in relation to the extract's activity, specific IC50 values for this compound against these were not detailed in the provided information nih.gov.

The available data suggests that this compound possesses cytotoxic properties, particularly against human breast cancer cells, which warrants further investigation into its mechanisms of action.

Table 1: In Vitro Cytotoxicity of Merromoside (this compound) against MCF-7 Cell Line

| Bioactivity | Target Cell Line | Assay | Result (IC50) | Reference |

| Cytotoxicity | MCF-7 | MTT assay | 182.8 µg/ml | researchgate.netnih.gov |

Preclinical In Vivo Evaluation of Merremoside Glycosides and Source Extracts

Comprehensive preclinical in vivo evaluations specifically detailing the efficacy or systemic biological responses of this compound, its related glycosides, or its direct source extracts were not found within the scope of the provided search results. While reviews of the Merremia genus highlight the potential for both in vitro and in vivo activities across various species mdpi.comresearchgate.net, specific studies focusing on this compound's performance in animal models or its impact on systemic biological responses are not detailed in the available information. Consequently, the following subsections cannot be populated with specific findings based on the current literature search.

Efficacy Assessments in Relevant Animal Models

No specific data regarding the efficacy assessments of this compound or its source extracts in relevant animal models was identified in the provided search results.

Structure Activity Relationship Sar and Mechanistic Elucidation

Elucidation of Molecular Mechanisms of Action

Correlations between Structural Motifs and Biological Efficacy

The investigation into the structure-activity relationship (SAR) of Merremoside B is an emerging area of research, given its classification as a complex resin glycoside. Resin glycosides, commonly isolated from plants of the Convolvulaceae family, are characterized by their intricate oligosaccharide chains conjugated to organic acids, often forming macrocyclic structures nih.govresearchgate.net. While the precise biological activities and the specific SAR of this compound are not extensively detailed in the current scientific literature, insights can be drawn from studies on related compounds within the resin glycoside class.

Current State of SAR Research for this compound Detailed structure-activity relationship (SAR) studies specifically focused on this compound are notably scarce. Available literature indicates that for the merremoside family as a whole, comprehensive SAR investigations have not yet been conducted nih.gov. The complexity of these molecules, which typically feature a macrolactone core comprising a bis-rhamnose disaccharide bridged by a jalapinolic acid derivative, presents significant challenges for synthetic modification and SAR analysis nih.gov.

General SAR Insights from Related Resin Glycosides Despite the lack of specific data for this compound, research on related resin glycosides, such as ipomoeassins, offers valuable general insights into how structural features influence biological efficacy. For instance, studies on ipomoeassins have demonstrated that the "acylation- and oxygenation pattern" of these amphiphilic glycoconjugates is "highly correlated with their biological activity profile" researchgate.net. Specifically, modifications such as the removal of a ketone functionality in the fatty acid chain or the migration of acyl groups (like tiglate and cinnamate) to different positions on the sugar moieties have been shown to detrimentally affect biological activity researchgate.net.

Data Table: General Structural Features and Potential SAR Implications in Resin Glycosides

| Structural Feature / Motif | General Role/Observation in Resin Glycosides | Potential Implication for this compound Efficacy |

| Macrolactone Core | Common structural characteristic; influences overall conformation and stability. | Likely crucial for target binding and overall biological activity. |

| Oligosaccharide Chain | Composed of various sugar units (e.g., rhamnose); number and type can influence properties. | The specific sugar composition and linkage patterns are expected to play a significant role in biological interactions. |

| Acylation Pattern | Esterification of sugars with organic acids (e.g., tiglic acid, 2S-methylbutyric acid) is vital; position and type of acyl group affect activity. | Variations in acylation on this compound's sugar moieties are likely to significantly alter its efficacy. |

| Amphiphilic Nature | Combination of hydrophilic sugar chains and hydrophobic aglycones/fatty acids. | Contributes to membrane interaction and potential ionophoretic activity, influencing cellular uptake or function. |

| Fatty Acid Chain | Component of the aglycone; modifications (e.g., ketone presence, saturation) can impact activity. | Specific features of the fatty acid component within this compound are likely important for its biological effects. |

Future Directions Elucidating the precise SAR of this compound necessitates dedicated studies involving the synthesis of analogues with targeted modifications to its various structural motifs. Such research would provide critical insights into which specific structural elements are essential for its observed biological activities, paving the way for a deeper understanding and potential therapeutic development.

Compound List:

this compound

Merremoside D

Ipomoeassins

Jalapinolic acid

Advanced Analytical Methodologies in Merremoside B Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and quantitative analysis of Merremoside B from complex plant matrices. These techniques separate individual compounds from a mixture, allowing for their individual study.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS) for Metabolite Profiling

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS) stands as a powerful tool for comprehensive metabolite profiling of plant extracts containing this compound. biomedpharmajournal.orgresearchgate.net This method combines the high separation efficiency of UPLC with the high-resolution and accuracy of QToF mass spectrometry. researchgate.netfrontiersin.org In a typical workflow, a crude extract is injected into the UPLC system, where compounds are separated on a reverse-phased column using a gradient elution program. frontiersin.org The mobile phase often consists of a mixture of water with a small percentage of formic acid and acetonitrile. frontiersin.org

As the separated compounds elute from the column, they are ionized, commonly using electrospray ionization (ESI), and enter the mass spectrometer. frontiersin.org The QToF analyzer then measures the mass-to-charge ratio (m/z) of the ions with high accuracy, enabling the determination of their elemental composition. frontiersin.orglibretexts.org Further fragmentation of selected ions (MS/MS) provides structural information that aids in the identification of known and unknown metabolites. frontiersin.org For instance, in studies of Merremia mammosa, UPLC-QToF-MS/MS has been instrumental in identifying a wide array of compounds, including resin glycosides like this compound, from various extracts and fractions. biomedpharmajournal.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Fractionation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the fractionation and analysis of this compound. nih.gov While UPLC offers higher resolution and speed, HPLC remains a robust method for preparative and analytical purposes. In the context of this compound research, HPLC is often employed to isolate the compound from crude extracts or to further purify fractions obtained from other chromatographic methods like column chromatography. mdpi.com For example, a study on Merremia umbellata utilized preparative HPLC to yield pure phenolic compounds from sub-fractions. mdpi.com The choice of stationary and mobile phases is critical for achieving optimal separation.

Spectroscopic Approaches for Comprehensive Structural Analysis

Once isolated, spectroscopic techniques are indispensable for the complete structural elucidation of this compound. These methods provide detailed information about the molecule's atomic connectivity and spatial arrangement.

Advanced NMR Pulse Sequences for Full Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the three-dimensional structure of organic molecules like this compound. Advanced NMR pulse sequences, including 1D (¹H and ¹³C) and 2D experiments are utilized to assign all proton and carbon signals in the molecule's complex structure. unam.mxresearchgate.net The HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly crucial for establishing long-range correlations between protons and carbons, which helps in piecing together the glycosidic linkages and the structure of the aglycone. mdpi.com The coupling constants observed in the ¹H-NMR spectrum are vital for determining the stereochemistry of the glycosidic bonds. mdpi.com For complex molecules, specialized pulse sequences may be employed to resolve overlapping signals and provide unambiguous assignments. nih.govmdpi.comresearchgate.net

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the molecular formula of this compound. quizlet.comquizlet.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass-to-charge ratio of the molecular ion to several decimal places. quizlet.comjeolusa.com This high precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions. libretexts.orgquizlet.com The accurate mass measurement, combined with the isotopic distribution pattern, provides a high degree of confidence in the proposed molecular formula, which for this compound is C48H82O20. nih.gov

Sample Preparation and Enrichment Strategies

The successful analysis of this compound heavily relies on effective sample preparation and enrichment strategies. These initial steps are crucial for removing interfering substances and concentrating the target compound, thereby improving the sensitivity and reliability of subsequent analyses.

Biosynthetic Pathways and Metabolic Engineering Considerations

Proposed Biosynthetic Routes for Resin Glycosides

Resin glycosides, primarily found in the Convolvulaceae family, are complex glycolipids characterized by a unique structure. nih.govfrontiersin.org The general architecture consists of three main components: a central oligosaccharide core, a long-chain hydroxy fatty acid (the aglycone), and various acyl groups that decorate the sugar chain. nih.govfrontiersin.orgoup.com

The proposed biosynthesis begins with the assembly of these individual components from primary metabolism. The sugar units, which commonly include D-glucose, L-rhamnose, D-fucose, and D-quinovose, are synthesized through standard carbohydrate metabolism pathways. nih.govmdpi.com The aglycone is typically a C14 to C17 monohydroxy or trihydroxy long-chain fatty acid, such as jalapinolic acid (11-hydroxyhexadecanoic acid). frontiersin.orgoup.com

A key step in the formation of most resin glycosides is the creation of a macrocyclic structure. This is achieved through an intramolecular esterification, where a hydroxyl group on the oligosaccharide core forms an ester bond with the carboxyl group of the hydroxy fatty acid, creating a large lactone ring known as a macrolactone. nih.govfrontiersin.org The diversity of resin glycosides arises from variations in the sugar units and their sequence, the structure of the aglycone, the position of the macrolactone ring, and the nature and location of the acylating groups. frontiersin.orgmdpi.com

Table 1: Core Components of Resin Glycosides

| Component | Description | Common Examples |

|---|---|---|

| Oligosaccharide Core | A chain of 3 to 7 monosaccharide units. | D-glucose, L-rhamnose, D-fucose, D-quinovose, D-xylose. nih.gov |

| Aglycone | A C14-C17 hydroxy fatty acid. | Jalapinolic acid, Convolvulinic acid, 12S-hydroxyhexadecanoic acid. oup.commdpi.com |

| Acyl Groups | Aliphatic or aromatic acids esterified to the sugar core. | Tiglic acid, Nilic acid, Methylbutyric acid, Cinnamic acid. oup.comresearchgate.net |

Key Enzymatic Steps and Intermediate Compounds

The precise enzymatic machinery responsible for resin glycoside biosynthesis is an active area of research, with the core enzymes remaining largely unknown. usda.gov However, insights can be drawn from the chemical total synthesis of these molecules, which often mimics plausible biological reactions. The assembly of the oligosaccharide chain, for instance, points to the involvement of specific glycosyltransferases , which catalyze the formation of glycosidic bonds between sugar units.

The synthesis of various intermediates provides clues to the natural pathway. For example, protected trisaccharide imidates have been synthesized as key intermediates for producing merremoside H2, demonstrating a block-wise approach to building the sugar core. nih.govnih.gov The formation of the macrolactone ring is another critical step. In chemical synthesis, methods like Keck macrolactonization are used, which suggests that esterases or similar enzymes with high regioselectivity are responsible for this cyclization in vivo. nih.govresearchgate.net

Activation of sugars: Monosaccharides are activated, typically as UDP-sugars, for use by glycosyltransferases.

Stepwise glycosylation: Glycosyltransferases sequentially add sugar units to build the oligosaccharide chain.

Attachment of the aglycone: A specific glycosyltransferase links the completed oligosaccharide to the hydroxyl group of the fatty acid.

Acylation: Acyltransferases decorate the sugar backbone with various organic acids.

Macrolactonization: A specific enzyme catalyzes the intramolecular esterification to form the final macrolactone ring. nih.govresearchgate.net

Identifying the genes encoding these enzymes is a key goal for understanding and engineering resin glycoside production. usda.gov

Strategies for Enhanced Merremoside B Production

Metabolic engineering offers promising avenues for increasing the yield of valuable plant-derived compounds like this compound. researchgate.net While specific applications to this compound are contingent on elucidating its biosynthetic genes, several general strategies can be proposed based on work with other secondary metabolites. usda.govmdpi.com

Transcriptional Regulation: A powerful approach involves using transcription factors (TFs) to control the expression of entire biosynthetic pathways. For instance, in spearmint, silencing a repressor TF (MsYABBY5) led to increased terpene production. nih.gov Identifying and manipulating homologous TFs in Merremia species could similarly boost the output of the resin glycoside pathway.

Precursor Channeling: The production of this compound depends on a steady supply of precursors from primary metabolism, including sugars and fatty acids. nih.gov Engineering central carbon metabolism, such as the pentose (B10789219) phosphate (B84403) pathway or fatty acid synthesis, could increase the pool of available building blocks for resin glycoside assembly. nih.gov

Gene Overexpression: Once the key rate-limiting enzymes in the this compound pathway are identified (e.g., specific glycosyltransferases or the macrolactone-forming esterase), their corresponding genes can be overexpressed in the native plant or a heterologous host to enhance production. usda.gov

Elicitation and Cell Culture: The production of secondary metabolites is often a response to environmental stress. Applying elicitors (biotic or abiotic stressors) could induce higher yields of resin glycosides, a phenomenon observed in related Ipomoea species. plos.org Furthermore, developing optimized plant cell or hairy root cultures could provide a controlled, scalable platform for production, a technique explored for other glycosides like steviol (B1681142) glycosides. mdpi.com

Table 2: Potential Metabolic Engineering Strategies for this compound

| Strategy | Description | Potential Outcome |

|---|---|---|

| Identify & Overexpress Genes | Isolate genes for key enzymes (e.g., glycosyltransferases) and express them at high levels. usda.gov | Increased flux through specific biosynthetic steps. |

| Transcriptional Regulation | Manipulate transcription factors that regulate the entire resin glycoside pathway. nih.gov | Coordinated upregulation of all necessary enzymes. |

| Enhance Precursor Supply | Engineer primary metabolism to produce more sugars and fatty acid precursors. nih.gov | Increased availability of essential building blocks. |

| Elicitation | Apply external stimuli (e.g., jasmonates, UV light) to trigger defense responses and metabolite production. plos.org | Induced accumulation of this compound. |

| Hairy Root Cultures | Establish fast-growing, genetically stable root cultures for production in bioreactors. mdpi.com | A contained and scalable production system. |

Future Perspectives and Identified Research Gaps

Exploration of Undiscovered Biological Activities

The Merremia genus is a significant source of structurally diverse phytochemicals with recognized therapeutic relevance nih.govresearchgate.net. While some resin glycosides, such as Merremoside D, have demonstrated ionophoretic activity nih.gov, the complete range of biological activities for Merremoside B remains largely unexplored. Future research should focus on comprehensive bioactivity screening to identify novel therapeutic applications. This includes investigating its potential across various disease models, as well as validating ethnobotanical uses that have not yet been subjected to rigorous scientific study nih.govresearchgate.netmdpi.com. A broader exploration of its effects, such as potential anticancer, anti-inflammatory, or antimicrobial properties, could reveal significant therapeutic avenues.

Development of Novel Synthetic Methodologies for Complex Analogues

The structural complexity of this compound, characterized by its oligosaccharide chain and macrolactone core, presents considerable challenges for total synthesis nih.govnih.govresearchgate.net. While progress has been made in the synthesis of related compounds like Merremoside D nih.govnih.gov, the development of efficient, scalable, and versatile synthetic methodologies for this compound and its analogues is a critical future research direction. Such advancements are strategically important for drug discovery efforts, enabling the generation of sufficient quantities of the compound for detailed evaluation and facilitating structure-activity relationship (SAR) studies nih.govnih.gov. Overcoming synthetic hurdles, such as challenges in specific glycosylation steps, is paramount nih.gov.

In-Depth Mechanistic Studies at the Sub-Cellular and Molecular Levels

Despite the recognized pharmacological potential of Merremia species nih.govresearchgate.net, detailed mechanistic studies for specific compounds like this compound are notably lacking nih.govresearchgate.netmdpi.com. A significant research gap exists in understanding how this compound exerts its biological effects at the sub-cellular and molecular levels. Future investigations should aim to elucidate its precise mechanisms of action, including identifying its molecular targets, signaling pathways, and cellular interactions nih.govresearchgate.netmdpi.comontosight.ai. Specifically, understanding how its complex tetrasaccharide chain influences its interactions with biological systems is a key area requiring further exploration ontosight.ai.

Application of Integrated Omics Technologies in this compound Research

The application of integrated omics technologies—including genomics, transcriptomics, proteomics, and metabolomics—represents a promising frontier for advancing the study of natural products like this compound researchgate.netcancer.govresearchgate.net. While not yet specifically applied to this compound, these advanced analytical techniques can provide a holistic understanding of its biological pathways, identify novel targets, and elucidate its metabolic fate within cellular environments cancer.govresearchgate.netbinasss.sa.cr. Such multi-disciplinary approaches are essential for uncovering the intricate biological interactions of complex molecules and accelerating their translation into therapeutic agents.

Potential for Derivatization and Structure Optimization for Targeted Research Applications

A critical identified gap in the research of this compound and its family is the absence of detailed structure-activity relationship (SAR) studies nih.gov. Understanding how specific structural features of this compound correlate with its biological activities is fundamental for optimizing its therapeutic potential nih.govmdpi.com. Future research should prioritize the synthesis of this compound analogues through targeted derivatization. These modified compounds can then be systematically evaluated to identify structural modifications that enhance potency, selectivity, or other desirable properties for specific research applications, thereby paving the way for the development of more effective therapeutic agents.

Q & A

Q. What are the key structural features of Merremoside B, and how are they identified experimentally?

this compound is hypothesized to share structural similarities with other merremoside analogs (e.g., Merremoside D), which are resin glycosides containing multiple stereocenters and oligosaccharide moieties. Structural elucidation typically employs 2D NMR techniques (e.g., gHSQC, gHMBC, ROESY) to resolve stereochemistry and connectivity . For instance, axial/equatorial proton orientations and glycosidic linkages are determined via coupling constants and nuclear Overhauser effects (NOEs). Comparative analysis with synthetic analogs (e.g., Merremoside D) can infer structural motifs, though direct data for this compound remains limited .

Q. What experimental methodologies are used to synthesize this compound analogs?

Synthesis strategies for resin glycosides like Merremoside D involve de novo asymmetric catalysis to install stereocenters and Pd(0)-mediated glycosylation for oligosaccharide assembly. For example, iterative glycosylation steps using thioglycoside donors and stereoselective macrolactonization (e.g., Corey-Nicolaou conditions) are critical. Challenges include protecting-group compatibility and avoiding alkene migration during macrocyclization . While this compound-specific protocols are unreported, modular approaches from related compounds can guide methodology .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when confirming this compound’s structure?

Discrepancies in chemical shifts (e.g., δH variations up to 0.78 ppm) may arise from solvent ratios (e.g., pyridine-d₅/D₂O), ester migration, or dynamic equilibria. To mitigate this, standardized solvent conditions and heteronuclear coupling analysis (e.g., - HSQC) are recommended. For Merremoside D, coupling constants () showed better agreement across solvents than absolute shifts, prioritizing -values for structural validation. Parallel synthetic controls and adiabatic NMR gradients (gHMBCAD) enhance reliability .

Q. What strategies address stereochemical challenges in this compound synthesis?

Asymmetric synthesis via Noyori reduction (e.g., (S,S)-catalyst for ee >89%) and Achmatowicz rearrangement enables stereocontrol in precursor pyranones. Pd-catalyzed glycosylation ensures α-selectivity in oligosaccharide linkages, while C-2 chloroacetate groups act as transient directing moieties. However, alkene-based "atomless protecting groups" limit traditional glycosylation efficiency, necessitating hybrid Pd/chemical approaches . Computational modeling of transition states (e.g., DFT for glycosylation) could further optimize stereoselectivity.

Q. How can structure-activity relationship (SAR) studies elucidate this compound’s biological mechanisms?

SAR requires systematic variation of functional groups (e.g., ester substituents, glycosidic bonds) and screening against biological targets (e.g., ion channels, serotonin receptors). For Merremoside D, macrolactone ring size and ester regiochemistry significantly impacted transmembrane ion transport. Modular synthesis (e.g., Scheme 3 in ) allows rapid generation of analogs. High-throughput assays (e.g., calcium flux or GPCR binding) paired with molecular docking can identify pharmacophores .

Q. What are the limitations of current synthetic routes for this compound scalability?

Key bottlenecks include low yields in macrolactonization (e.g., 4.7:1 regioselectivity for C-2′ vs. C-3′ isomers) and instability of intermediates (e.g., ester hydrolysis in pyridine-d₅/D₂O). Scalable methods like flow chemistry for Pd-catalyzed steps or enzymatic glycosylation could improve efficiency. Additionally, protecting-group strategies (e.g., benzyl vs. chloroacetate) must balance stability with deprotection feasibility .

Q. Methodological Recommendations

- Data Validation : Cross-reference NMR with high-resolution mass spectrometry (HRMS) and X-ray crystallography for ambiguous stereocenters .

- Stereochemical Analysis : Use Mosher ester derivatization or computational NOE simulations to resolve conflicting configurations .

- Synthetic Reproducibility : Document solvent ratios and temperature gradients rigorously to match literature protocols (e.g., pyridine-d₅/D₂O at 5:1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.